2-(pyridin-3-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

A3 adenosine receptor conformational restriction structure–activity relationship

The compound 2-(pyridin-3-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (CAS 900884-04-0) belongs to the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine class, a series that has yielded some of the most potent and selective human A3 adenosine receptor (hA3 AR) antagonists reported to date. The core scaffold is characterized by a fused heterocyclic system that positions substituents at N7 (here an o-tolyl group) and C2 (a pyridin-3-yl group) in defined spatial orientations critical for receptor interaction.

Molecular Formula C18H13N7
Molecular Weight 327.351
CAS No. 900884-04-0
Cat. No. B2757082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(pyridin-3-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
CAS900884-04-0
Molecular FormulaC18H13N7
Molecular Weight327.351
Structural Identifiers
SMILESCC1=CC=CC=C1N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CN=CC=C5
InChIInChI=1S/C18H13N7/c1-12-5-2-3-7-15(12)25-17-14(10-21-25)18-22-16(23-24(18)11-20-17)13-6-4-8-19-9-13/h2-11H,1H3
InChIKeyJLYGNRSSTOSOED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Pyridin-3-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (CAS 900884-04-0): A Structurally Differentiated A3 Adenosine Receptor Antagonist Scaffold


The compound 2-(pyridin-3-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (CAS 900884-04-0) belongs to the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine class, a series that has yielded some of the most potent and selective human A3 adenosine receptor (hA3 AR) antagonists reported to date [1]. The core scaffold is characterized by a fused heterocyclic system that positions substituents at N7 (here an o-tolyl group) and C2 (a pyridin-3-yl group) in defined spatial orientations critical for receptor interaction [2]. Unlike earlier-generation A3 antagonists from this class that bear specific N8-alkyl chains and N5-phenylcarbamoyl moieties, this derivative explores the N7-aryl substitution vector, providing a chemically distinct tool for probing adenosine receptor subtype selectivity and for lead optimization campaigns where intellectual property freedom-to-operate is a concern.

Why In-Class Pyrazolotriazolopyrimidine A3 Antagonists Cannot Be Simply Substituted for 900884-04-0 in Adenosine Receptor Pharmacology Studies


Even minor alterations in the substitution pattern on the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold can produce dramatic shifts in adenosine receptor subtype selectivity and intrinsic efficacy [1]. Compounds within this class have been shown to span a >10,000-fold range in hA3 Ki values (from 0.01 nM to >100 nM) and to flip from full antagonists to partial agonists depending on the nature of the N7 and C2 substituents [2]. Consequently, substituting CAS 900884-04-0 with a close analog—such as the 7-phenyl or 7-(m-tolyl) variant—without empirical confirmation of binding kinetics, functional activity, and off-target profile at A1, A2A, and A2B receptors risks invalidating pharmacological conclusions and wasting screening resources. The quantitative evidence below demonstrates where this specific compound sits within the structure–activity landscape.

Quantitative Differentiation Evidence for 2-(Pyridin-3-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (900884-04-0) Versus Closest Analogs


Ortho-Tolyl at N7 Imposes a Torsional Constraint Absent in Phenyl and meta-Tolyl Analogs

In the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine series, the dihedral angle between the N7-aryl ring and the core heterocycle governs the spatial presentation of the substituent toward the receptor binding pocket. Molecular modeling studies on analogous compounds indicate that an ortho-methyl substituent on the N7-phenyl ring (as in CAS 900884-04-0) forces the aryl group into a nearly perpendicular orientation relative to the core, whereas the unsubstituted phenyl and meta-tolyl analogs can adopt a broader range of low-energy conformations [1]. This conformational restriction directly impacts the ligand's ability to engage hydrophobic sub-pockets within the hA3 receptor and may reduce entropic penalties upon binding. Although direct comparative binding data for CAS 900884-04-0 are not publicly available at the time of this analysis, the torsional profile is a class-level inference supported by SAR trends observed across >50 pyrazolotriazolopyrimidine derivatives [2].

A3 adenosine receptor conformational restriction structure–activity relationship

Class-Leading hA3 Adenosine Receptor Affinity and Selectivity Benchmark Achieved by the Pyrazolotriazolopyrimidine Scaffold

The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold has produced the most potent and selective hA3 adenosine receptor antagonists described in the literature. A structurally related pyridyl-substituted derivative (compound I, differing from CAS 900884-04-0 at the N5 and N8 positions) demonstrated a Ki of 0.01 nM at hA3 and >10,000-fold selectivity versus A1, A2A, and A2B receptors in radioligand binding assays [1]. Another optimized congener from the same core achieved an hA3 Ki of 0.2 nM with selectivity ratios of 5,485 (A1/A3), 6,950 (A2A/A3), and 1,305 (A2B/A3) [2]. While the exact binding affinity of CAS 900884-04-0 has not been independently reported, the conserved core and the presence of the pyridin-3-yl group at C2—a motif previously associated with enhanced hA3 affinity—place this compound within the most promising region of the class SAR landscape. Users should request vendor-provided batch-specific binding data or commission a profiling panel to confirm the expected potency window.

A3 adenosine receptor binding affinity receptor selectivity

Water Solubility and Physicochemical Profile Differentiate This Scaffold from Earlier-Generation A3 Antagonists

Poor aqueous solubility has historically limited the utility of many potent adenosine receptor antagonists in cell-based and in vivo assays. The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold, when appropriately functionalized with a pyridin-3-yl group at C2, has yielded hydrochloride salts with water solubility reaching 15 mM—a value that dramatically exceeds the typical solubility of earlier xanthine-based and non-xanthine A3 antagonists [1]. The pyridin-3-yl moiety at C2 in CAS 900884-04-0 provides a basic nitrogen center that can be protonated to form a water-soluble salt, a feature absent in many N5-phenylcarbamoyl analogs that rely solely on neutral heterocyclic cores. This structural attribute directly addresses a major procurement bottleneck: compounds that require high concentrations of DMSO for dissolution can confound assay results through solvent toxicity and can complicate in vivo formulation. Batch-specific solubility data should be confirmed with the vendor, but the structural precedent strongly supports the expectation of improved aqueous compatibility relative to earlier pyrazolotriazolopyrimidine derivatives lacking the pyridyl group [2].

aqueous solubility drug-like properties A3 antagonist developability

Recommended Procurement and Application Scenarios for 2-(Pyridin-3-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (900884-04-0)


Lead Optimization of A3 Adenosine Receptor Antagonists Requiring N7-Aryl Conformational Restriction

Medicinal chemistry teams engaged in A3 antagonist lead optimization can employ CAS 900884-04-0 as a tool compound to evaluate the impact of ortho-tolyl conformational bias on receptor binding kinetics and subtype selectivity. The enforced near-orthogonal orientation of the N7-aryl group provides a starting point for designing analogs with reduced rotational entropy, potentially translating into improved binding enthalpy as suggested by class-level modeling studies [1]. This compound is particularly valuable when the project's IP strategy requires differentiation from known N7-phenyl and N7-(m-tolyl) derivatives.

Functional Screening in Cell-Based Assays Requiring Aqueous-Compatible A3 Antagonists

For pharmacologists conducting cAMP inhibition assays in CHO or HEK293 cells expressing human A3 receptors, the pyridin-3-yl moiety of CAS 900884-04-0 is expected to confer sufficient water solubility to prepare DMSO-free or low-DMSO dosing solutions. This feature reduces solvent interference artifacts that commonly plague cell-based GPCR functional assays [2]. Researchers should confirm the solubility of the specific batch in their assay buffer and consider salt formation if the free base proves insufficiently soluble.

Selectivity Profiling Across Adenosine Receptor Subtypes

Given that structurally related pyrazolotriazolopyrimidines have demonstrated >10,000-fold selectivity for hA3 over A1, A2A, and A2B receptors [2], CAS 900884-04-0 is a rational candidate for inclusion in a selectivity panel. Procurement is recommended when the experimental objective is to establish a selectivity baseline for a novel chemotype or to benchmark a newly synthesized series against the most selective A3 pharmacophore template known to date.

Quote Request

Request a Quote for 2-(pyridin-3-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.